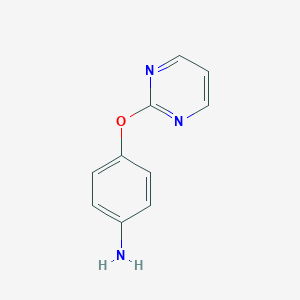

4-(2-Pyrimidinyloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOTUTZLSXURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363309 | |

| Record name | 4-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105130-26-5 | |

| Record name | 4-(2-pyrimidinyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Pyrimidinyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyrimidinyloxy)aniline is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyrimidine ring linked to an aniline moiety through an ether bond, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance as part of the broader class of anilino pyrimidine derivatives.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [1][2][3][4][5] |

| Molecular Weight | 187.2 g/mol | [1][2][3][4][5] |

| CAS Number | 105130-26-5 | [1][2][3][4][5] |

| Appearance | Solid (predicted) |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable starting point for experimental design.

| Property | Predicted Value | Method/Source |

| Melting Point | 100-130 °C | Estimation based on similar structures |

| Boiling Point | >300 °C | Estimation based on similar structures |

| Water Solubility | Moderately soluble | General statements[1] |

| pKa (most basic) | 3.5 - 4.5 | Computational prediction[4][6] |

| logP | 1.4 - 2.0 | Computational prediction[7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the nucleophilic aromatic substitution of 2-chloropyrimidine with 4-aminophenol.

Materials:

-

4-Aminophenol

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Below is a visual representation of the synthetic workflow.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle if necessary.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point of the sample.[8]

Determination of Water Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of distilled water.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.[9][10]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[3]

Apparatus:

-

Analytical balance

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

pH meter

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol or water).

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[3][11][12]

Biological Significance and Potential Mechanism of Action

While specific biological signaling pathways for this compound are not extensively documented, the broader class of anilino pyrimidine derivatives is well-established for its significant biological activities, particularly as kinase inhibitors.[9][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6][15] Anilino pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival.[6][15][16]

The following diagram illustrates the general mechanism of action for an anilino pyrimidine derivative as a kinase inhibitor.

Caption: A diagram showing the competitive inhibition of a kinase by an anilino pyrimidine derivative.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both established and predicted data to aid in research endeavors. The inclusion of detailed experimental protocols for its synthesis and the determination of its key properties aims to facilitate reproducible and robust scientific investigation. Furthermore, by contextualizing its potential biological activity within the well-established framework of anilino pyrimidine kinase inhibitors, this guide provides a logical starting point for the exploration of its therapeutic potential. As research into novel therapeutics continues to evolve, a thorough understanding of the fundamental characteristics of such versatile building blocks will remain paramount.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. 3.3. Determination of Experimental logP Values [bio-protocol.org]

- 12. enamine.net [enamine.net]

- 13. 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The dysregulation of EGFR signaling, through overexpression or activating mutations, is a critical driver in the proliferation and survival of various cancer cells.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a major focus of oncology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the critical structural modifications that influence inhibitory potency, summarizes quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

The inhibitory potency of 4-anilinoquinazoline derivatives is intricately linked to the nature and position of substituents on both the quinazoline core and the anilino moiety. These modifications influence the compound's binding affinity to the ATP pocket of the EGFR kinase domain, its selectivity, and its overall pharmacological properties.

The Quinazoline Core: Essential for Activity

The quinazoline ring system is indispensable for the activity of these inhibitors.[3] It orients the anilino side chain into the ATP-binding site and forms crucial hydrogen bond interactions with the hinge region of the kinase domain. Specifically, the nitrogen at position 1 (N-1) of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a methionine residue (Met793) in the hinge region.[4]

Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, have a profound impact on potency. Electron-donating groups are generally favored in these positions.[3] For instance, the introduction of methoxy groups at the 6- and 7-positions, as seen in some of the most potent analogues, can significantly enhance inhibitory activity.[3]

The 4-Anilino Moiety: Driving Potency and Selectivity

The aniline group at the 4-position of the quinazoline core is a key determinant of both potency and selectivity. This part of the molecule extends into a more variable region of the ATP-binding site, and substitutions on the aniline ring can be tailored to optimize interactions with specific amino acid residues.

Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[3] Halogen substitutions at this position have been shown to modulate the potency of these inhibitors effectively.[5] For example, a bromine atom at the 3-position of the aniline ring has been associated with very high inhibitory efficacy.[5]

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell growth.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives

| Compound | R1 (Quinazoline 6,7-position) | R2 (Aniline 3-position) | EGFR IC50 (nM) | Reference |

| Gefitinib | 6,7-dimethoxy | 3-chloro, 4-fluoro | 25.42 | [6] |

| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynyl | 33.25 | [6] |

| Compound 1 | 6,7-dimethoxy | H | 29 | [3][5] |

| Compound 2 | 6,7-dimethoxy | F | 3.8 | [5] |

| Compound 3 | 6,7-dimethoxy | Cl | 0.31 | [5] |

| Compound 4 | 6,7-dimethoxy | Br | 0.025 | [5] |

| Compound 5 | 6,7-dimethoxy | I | 0.89 | [5] |

| Compound 15a | 6-acylamino | 3-chloro, 4-fluoro | 130 | [7] |

| Compound 15b | 6-acylamino | 3-chloro, 4-(3-fluorobenzyloxy) | 150 | [7] |

| Compound 15e | 6-acylamino | 3-ethynyl | 690 | [7] |

Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7i | A549 (Lung Carcinoma) | 2.25 | [6] |

| HT-29 (Colon Carcinoma) | 1.72 | [6] | |

| MCF-7 (Breast Adenocarcinoma) | 2.81 | [6] | |

| Compound 15b | HT-29 (Colon Carcinoma) | 5.27 | [7] |

| MCF-7 (Breast Adenocarcinoma) | 4.41 | [7] | |

| H460 (Large Cell Lung Cancer) | 11.95 | [7] | |

| Compound 30 | A431 (Epidermoid Carcinoma) | 3.5 | [8] |

| Compound 33 | A431 (Epidermoid Carcinoma) | 3.0 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-anilinoquinazoline derivatives and their biological evaluation.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common and efficient method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[9]

Materials:

-

Substituted 2-aminobenzonitrile

-

Dimethylformamide-dimethylacetal (DMF-DMA)

-

Substituted aniline

-

Isopropanol

-

Hydrochloric acid (HCl) in isopropanol

Procedure:

-

Synthesis of the Quinazoline Core: A mixture of a substituted 2-aminobenzonitrile and DMF-DMA is heated. The intermediate formed is then cyclized in the presence of a substituted aniline and an acid catalyst to yield the 4-anilinoquinazoline derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 4-anilinoquinazoline derivative.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the EGFR enzyme, and the peptide substrate in the kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10][11]

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[12]

Materials:

-

Cancer cell line (e.g., A549, HT-29, MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells and determine the IC50 value.[12]

Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[14]

Materials:

-

Cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control to normalize the p-EGFR signal.[14]

-

Data Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 4-anilinoquinazoline derivatives.

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

Caption: General Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives.

Caption: Workflow for the Biological Evaluation of 4-Anilinoquinazoline Derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. benchchem.com [benchchem.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Pyrimidinyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(2-Pyrimidinyloxy)aniline, a versatile building block in the synthesis of bioactive molecules. The document details predicted spectroscopic data based on the analysis of its structural analogues, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound (CAS: 105130-26-5, Formula: C₁₀H₉N₃O, Molecular Weight: 187.20 g/mol ). These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 2H | H-4', H-6' (Pyrimidine ring) |

| ~7.10 | Doublet | 2H | H-2, H-6 (Aniline ring) |

| ~6.95 | Doublet | 2H | H-3, H-5 (Aniline ring) |

| ~6.80 | Triplet | 1H | H-5' (Pyrimidine ring) |

| ~3.80 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2' (Pyrimidine ring, O-C=N) |

| ~158.0 | C-4', C-6' (Pyrimidine ring) |

| ~145.0 | C-4 (Aniline ring, C-O) |

| ~142.0 | C-1 (Aniline ring, C-NH₂) |

| ~122.0 | C-2, C-6 (Aniline ring) |

| ~115.0 | C-3, C-5 (Aniline ring) |

| ~110.0 | C-5' (Pyrimidine ring) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=N stretch (Pyrimidine ring), N-H bend |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Medium | Aryl-O stretch (symmetric) |

| 850 - 800 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 108 | Medium | [H₂N-C₆H₄-O]⁺ |

| 92 | Medium | [C₆H₄NH₂]⁺ |

| 79 | High | [C₅H₃N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.

-

Accumulate a minimum of 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

-

Set the electron energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₁₀H₉N₃O.

Visualization of the Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis and structural elucidation of a novel chemical entity.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Potential Therapeutic Targets of 4-(2-Pyrimidinyloxy)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 4-(2-pyrimidinyloxy)aniline derivatives. The document summarizes key findings from recent research, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug development in this area.

Introduction

The this compound scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Derivatives of this compound have been explored for a range of therapeutic applications, most notably in oncology as kinase inhibitors.[1] The pyrimidine ring is a key feature that enhances the biological activity of these molecules, allowing them to interact with specific biological targets.[1] This guide focuses on the anticancer properties of these derivatives, particularly their roles as inhibitors of various protein kinases implicated in tumorigenesis and cancer progression.

Key Therapeutic Targets and Quantitative Data

Research has identified several key protein kinases as therapeutic targets for this compound derivatives. These compounds often function as multi-target kinase inhibitors, with a notable selectivity for certain subfamilies. The following tables summarize the quantitative data for the inhibitory activity of various derivatives against their primary targets.

Mer and c-Met Kinase Inhibition

A significant area of investigation has been the development of dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in numerous cancers and are attractive targets for antitumor drugs.[2][3]

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

| Compound | Mer IC50 (nM) | c-Met IC50 (nM) | Reference |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | [4] |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | [3][5] |

| 14a | 8.1 | 144.0 | [5] |

| 14b | 9.6 | >1000 | [5] |

| 15f | 37.5 ± 2.7 | - | [6] |

Class III Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of 4-anilinopyrimidine have demonstrated selective inhibition of members of the class III receptor tyrosine kinase family, which includes targets like PDGFR.[7]

Table 2: Antiproliferative Activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives

| Cell Line | Compound 19 IC50 (µM) | Compound 20 IC50 (µM) | Reference |

| A431 | >10 | 7.5 | [7] |

| U-87 MG | 5.2 | 1.8 | [7] |

| HCT-116 | 6.3 | 2.5 | [7] |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold, structurally related to 4-anilinopyrimidines, is well-known for its potent and selective inhibition of EGFR.[8][9]

Table 3: Cytotoxic Effect of 4-Anilinoquinazoline Derivatives on A431 Cells

| Compound | IC50 (µM) | Reference |

| 30 | 3.5 | [9] |

| 33 | 3.0 | [9] |

Other Kinase and Cellular Targets

Beyond the well-defined kinase families, derivatives have shown activity against other significant cancer-related targets.

Table 4: Inhibition of Other Kinase and Cellular Targets

| Derivative Class | Target | Activity | Reference |

| 4-aniline-thieno[2,3-d]pyrimidine | MNK1 | Potent Inhibition | [10] |

| Pyrimidinyl pyrazole | Tubulin Polymerization | Inhibition | [11] |

| Pyrimidin-4-yl-1H-imidazole | CRAF | Potent Inhibition (Compound 7a IC50 = 0.62 µM on A375P) | [12] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound derivatives.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases (e.g., Mer, c-Met, EGFR).

Methodology:

-

Kinase assays are typically performed using a radiometric or fluorescence-based method.

-

For example, the ADP-Glo™ Kinase Assay can be used. This assay quantifies the amount of ADP produced during the kinase reaction.

-

The kinase, substrate, ATP, and the test compound are incubated together in an appropriate buffer system.

-

After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.

-

The luminescence signal is proportional to the ADP concentration and is inversely correlated with the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

Cell Proliferation Assay (e.g., CCK8 or MTT Assay)

Objective: To assess the antiproliferative activity of the compounds on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HepG2, MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[3][4]

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After incubation, a solution of either Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

For CCK8, the WST-8 reagent is bioreduced by cellular dehydrogenases to a soluble formazan, and the absorbance is measured at 450 nm.

-

For MTT, the tetrazolium salt is reduced to insoluble formazan crystals by mitochondrial dehydrogenases. The crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead compound.

Methodology:

-

Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116).

-

When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives the test compound (e.g., administered orally or intraperitoneally) at a specific dose and schedule.

-

The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.[7]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the drug discovery process.

Caption: Mer and c-Met signaling pathway inhibition.

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential as therapeutic agents, particularly in the field of oncology. Their ability to selectively inhibit key protein kinases involved in cancer cell proliferation, survival, and migration makes them attractive candidates for further development. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer therapies. Future work should continue to explore the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2-Substituted Aniline Pyrimidines: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, structure-activity relationships, and biological evaluation of 2-substituted aniline pyrimidines as potent kinase inhibitors.

The 2-substituted aniline pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical class, focusing on the key aspects of its chemical space, from synthesis to biological activity.

Core Structure and Chemical Space

The 2-substituted aniline pyrimidine core consists of a pyrimidine ring substituted at the 2-position with an aniline moiety. The exploration of the chemical space around this core has largely focused on modifications at three key positions: the aniline ring, the linker between the aniline and pyrimidine, and the pyrimidine ring itself. These modifications have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The synthesis of 2-substituted aniline pyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common method involves the reaction of a 2-chloropyrimidine derivative with a substituted aniline in the presence of an acid catalyst or under microwave irradiation to facilitate the reaction.[1][2]

General Experimental Protocol for Synthesis

A representative synthetic protocol involves the microwave-assisted reaction of a 2-chloropyrimidine with an aniline derivative.[1]

Materials:

-

2-chloro-4,6-dimethylpyrimidine

-

Substituted aniline

-

Ethanol

-

Microwave reactor

Procedure:

-

A mixture of 2-chloro-4,6-dimethylpyrimidine and the desired substituted aniline is prepared in ethanol.

-

The reaction mixture is subjected to microwave irradiation at 160 °C for 10 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 2-anilinopyrimidine derivative.

Biological Targets and Signaling Pathways

2-Substituted aniline pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Key kinase targets for this class of compounds include Mer and c-Met, both of which are receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance.[3][4][5]

The inhibition of Mer and c-Met by these compounds disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

Structure-Activity Relationship (SAR)

The biological activity of 2-substituted aniline pyrimidines is highly dependent on the nature and position of substituents on the scaffold.

-

Aniline Ring Substituents: The substitution pattern on the aniline ring plays a crucial role in determining the potency and selectivity of the inhibitors. Different functional groups at various positions can influence binding affinity to the target kinase.

-

Pyrimidine Ring Substituents: Modifications on the pyrimidine ring can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

-

Linker Modifications: The nature of the linkage between the pyrimidine and the aniline can affect the conformational flexibility of the molecule, which is critical for optimal binding to the kinase active site.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2-substituted aniline pyrimidine derivatives against key kinase targets and cancer cell lines.

| Table 1: In Vitro Kinase Inhibitory Activity | ||

| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 14a | 8.1 | 144.0 |

| 14b | 9.6 | >1000 |

| Table 2: Antiproliferative Activity | |||

| Compound | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |

| 17c | - | - | - |

| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |

| Table 3: Pharmacokinetic Properties | ||

| Compound | Human Liver Microsomal Stability (t1/2, min) | Oral Bioavailability (F, %) |

| 17c | 53.1 | 45.3 |

| 18c | 53.1 | 2.84 |

Key Experimental Protocols

Reproducible and robust biological assays are essential for the evaluation of novel compounds. This section provides detailed methodologies for key experiments.

Kinase Inhibitory Activity Assay

Objective: To determine the in vitro potency of compounds against target kinases.

Protocol:

-

Kinase reactions are performed in a final volume of 10 µL in 384-well plates.

-

The reaction mixture contains the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at room temperature, the reaction is stopped by the addition of a termination buffer.

-

The phosphorylation of the substrate is quantified by measuring the fluorescence signal.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiproliferation Assay (CCK8)

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).

-

After the treatment period, Cell Counting Kit-8 (CCK8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37 °C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]

In Vitro Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of compounds in liver microsomes.

Protocol:

-

Test compounds are incubated with human liver microsomes in the presence of NADPH at 37 °C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS analysis.

-

The in vitro half-life (t1/2) is calculated from the first-order decay plot of the compound concentration over time.[4][5]

hERG Inhibition Assay

Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.

Protocol:

-

The assay is performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Cells are exposed to various concentrations of the test compound.

-

The hERG channel current is measured before and after compound addition.

-

The percentage of inhibition is calculated, and IC50 values are determined. A high IC50 value (>40 µM) is generally considered favorable for cardiac safety.[3]

Experimental Workflow

The discovery and development of novel 2-substituted aniline pyrimidine inhibitors follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion

The 2-substituted aniline pyrimidine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds is critical for the successful development of new therapeutics. This technical guide provides a foundational overview to aid researchers in their exploration of this important chemical space. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates for a range of diseases.

References

- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]

- 2. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5): Properties, Synthesis, and Applications in Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5). It also delves into its application as a key intermediate in the development of targeted kinase inhibitors, with a particular focus on the B-Raf signaling pathway, a critical mediator in various cancers.

Core Properties of 4-(pyrimidin-2-yloxy)aniline

4-(pyrimidin-2-yloxy)aniline is an organic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of 4-(pyrimidin-2-yloxy)aniline is presented in the table below. While experimentally determined data is limited, predicted values from computational models provide useful estimates.

| Property | Value | Source |

| CAS Number | 105130-26-5 | [3] |

| Molecular Formula | C₁₀H₉N₃O | [3] |

| Molecular Weight | 187.2 g/mol | [3] |

| IUPAC Name | 4-(pyrimidin-2-yloxy)aniline | PubChem |

| Synonyms | 4-(2-Pyrimidinyloxy)benzenamine, 4-(pyrimidin-2-yloxy)phenylamine | [2] |

| SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)N | [4] |

| InChI | InChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2 | [4] |

| Predicted XlogP | 1.4 | [4] |

| Storage Conditions | Store at 0-8°C | [2] |

Spectral Data

Detailed experimental spectral data for 4-(pyrimidin-2-yloxy)aniline is not widely available in public literature. Researchers are advised to acquire lot-specific data from their supplier or perform their own analytical characterization. Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, are available.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.08183 | 138.0 |

| [M+Na]⁺ | 210.06377 | 146.5 |

| [M-H]⁻ | 186.06727 | 141.9 |

| [M+NH₄]⁺ | 205.10837 | 154.3 |

Data sourced from PubChemLite.[4]

Synthesis and Experimental Protocols

4-(pyrimidin-2-yloxy)aniline is a crucial intermediate in the synthesis of various kinase inhibitors. The general synthetic approach involves the nucleophilic aromatic substitution of a pyrimidine with a substituted aniline.

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing pyrimidine-based compounds involves the reaction of a chloropyrimidine with an appropriate aniline derivative. This reaction is often carried out in a suitable solvent such as isopropanol and may be facilitated by the addition of an acid or base.

Experimental Workflow for Synthesis of Kinase Inhibitors

Caption: General workflow for synthesizing kinase inhibitors from 4-(pyrimidin-2-yloxy)aniline.

Example Experimental Protocol: Synthesis of a B-Raf Kinase Inhibitor Precursor

Synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline [5]

-

Reaction Setup: In a three-neck round-bottom flask, tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate (7.5 g) is dissolved in dichloromethane (65 ml) and trifluoroacetic acid (20 ml) at 273 K (0 °C).

-

Reaction: The ice-water bath is removed, and the reaction is allowed to proceed for 6 hours at room temperature.

-

Workup: The reaction mixture is neutralized with sodium bicarbonate. The organic and aqueous layers are separated.

-

Isolation: The dichloromethane is evaporated to yield the solid product.

-

Crystallization: Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a cyclohexane solution.

Application in Drug Discovery: Targeting the B-Raf Kinase Signaling Pathway

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[6] 4-(pyrimidin-2-yloxy)aniline serves as a key building block for compounds targeting the B-Raf kinase, a serine-threonine kinase that is a critical component of the MAPK/ERK signaling pathway.[7][8]

The B-Raf/MAPK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In many cancers, particularly melanoma, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[10] This leads to uncontrolled cell growth and tumor progression.

The B-Raf/MAPK Signaling Pathway

Caption: A simplified diagram of the B-Raf/MAPK signaling cascade.

B-Raf Kinase Inhibition Assay Protocol

The evaluation of compounds synthesized from 4-(pyrimidin-2-yloxy)aniline as potential B-Raf inhibitors is a critical step in the drug discovery process. An in vitro kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase.

Protocol: In Vitro BRAF Kinase Assay [9]

-

Reagent Preparation:

-

Thaw recombinant human BRAF V600E enzyme, kinase assay buffer, ATP, and a specific BRAF substrate (e.g., purified inactive MEK1) on ice.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Prepare a master mix of the BRAF V600E enzyme diluted in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test inhibitor dilutions to the appropriate wells.

-

Add the substrate and ATP solution to all wells to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Suppliers of 4-(pyrimidin-2-yloxy)aniline

A number of chemical suppliers offer 4-(pyrimidin-2-yloxy)aniline for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

Table of Suppliers

| Supplier | Location |

| Santa Cruz Biotechnology | Dallas, TX, USA |

| Chem-Impex International | Wood Dale, IL, USA |

| BLD Pharm | Shanghai, China |

| CymitQuimica | Barcelona, Spain |

| A2B Chem | San Diego, CA, USA |

This list is not exhaustive and represents a sample of available suppliers.

Conclusion

4-(pyrimidin-2-yloxy)aniline is a valuable and versatile building block in the synthesis of kinase inhibitors, particularly those targeting the B-Raf kinase. Its chemical properties and reactivity make it an important starting material for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers and drug development professionals in their endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 4-(pyrimidin-2-yloxy)aniline (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(2-Pyrimidinyloxy)aniline in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. 4-(2-Pyrimidinyloxy)aniline represents a key building block for the synthesis of such inhibitors. While public domain data on the direct kinase inhibitory activity of the unsubstituted this compound is limited, its derivatives, particularly urea-containing compounds, have been shown to be potent inhibitors of various protein kinases. A vendor of this compound notes its use in biochemical research for the study of enzyme inhibitors, suggesting its role as a foundational scaffold for developing more complex and potent molecules.[1]

This document provides detailed application notes and protocols for the use of this compound derivatives in kinase inhibition assays, focusing on compounds that incorporate a phenylurea moiety. The data presented is for these derivatives, which serve as exemplary compounds for researchers working with the this compound core structure.

Data Presentation: Kinase Inhibition Profile of this compound Derivatives

The following tables summarize the in vitro potency of various kinase inhibitors that are structurally related to this compound. These derivatives often feature a urea linkage, which has been shown to be important for activity against several receptor tyrosine kinases (RTKs).

Table 1: Inhibition of Class III Receptor Tyrosine Kinases by N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives

| Compound ID | Target Kinase | IC50 (µM) |

| 7 | KIT | 0.18 |

| PDGFRβ | 0.18 | |

| FLT3 | 0.18 | |

| CSF1R | 0.35 | |

| PDGFRα | >1 | |

| 19 | KIT | 0.045 |

| PDGFRβ | 0.050 | |

| FLT3 | 0.060 | |

| CSF1R | 0.090 | |

| PDGFRα | 0.250 |

Data extracted from a study on 4-anilinopyrimidine derivatives, which are structurally analogous to this compound derivatives. The study highlights that the phenylurea moiety confers potent inhibitory activity against several members of the class III receptor tyrosine kinase family.

Table 2: Inhibition of VEGFR and FGFR by 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| 2a | VEGFR-2 | 150 |

| 2b | VEGFR-2 | 199 |

| 2c | VEGFR-2 | 183 |

These compounds, featuring a thieno[3,2-d]pyrimidine core, demonstrate that the 4-oxypyrimidine-phenylurea scaffold is a viable pharmacophore for potent VEGFR-2 inhibition.[2]

Featured Kinase Family: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. [3]This process is crucial for tumor growth and metastasis, making VEGFRs a significant target in oncology. [2][3]The binding of VEGF to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. [3]Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block these signaling events. [3]

Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase (e.g., VEGFR-2) using a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution at the desired concentration (e.g., 10 µM)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Test compound (this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettor

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.

-

Perform an intermediate dilution of the compound series in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

-

-

Assay Plate Preparation:

-

Add a small volume (e.g., 2.5 µL) of the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the assay plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

-

Initiate the kinase reaction by adding the master mix (e.g., 12.5 µL) to each well of the assay plate.

-

Include "no enzyme" control wells that receive the master mix without the kinase to serve as a 100% inhibition control.

-

-

Incubation:

-

Gently mix the plate on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

After incubation, add the ADP-Glo™ Reagent (e.g., 25 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent (e.g., 50 µL) to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence intensity of each well using a plate reader.

-

-

Data Analysis:

-

100% Activity (Vehicle Control): Luminescence of wells with DMSO only.

-

0% Activity (Blank): Luminescence of "no enzyme" control wells.

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

-

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for MTT Assay with Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of pyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2][3]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6][7] The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2][7]

Experimental Protocols

Materials Required

-

Pyrimidine compounds of interest

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1][5]

-

96-well flat-bottom sterile microplates[12]

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[5][11]

-

Humidified incubator (37°C, 5% CO₂)[10]

-

Sterile pipette tips and tubes

-

Multichannel pipette

Protocol for Adherent Cells

-

Cell Seeding:

-

Culture cells to the exponential growth phase.[1]

-

Trypsinize and resuspend cells in a complete growth medium.

-

Determine the optimal cell seeding density (typically 1,000 to 100,000 cells/well) by performing a cell titration curve.[5][12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine compounds in a complete growth medium. It is common to dissolve the compounds in DMSO first and then dilute them in the medium.[10]

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing various concentrations of the pyrimidine compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[1]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Following the treatment period, carefully aspirate the medium from each well.

-

Add 50 µL of serum-free medium to each well.[5]

-

Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[5]

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.[5][12]

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]

-

Gently pipette up and down or shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10][11]

-

-

Absorbance Measurement:

Data Presentation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.

Table 1: Raw Absorbance Data

| Compound Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD |

| 0 (Untreated Control) | 1.254 | 1.289 | 1.267 | 1.270 |

| 0 (Vehicle Control) | 1.248 | 1.265 | 1.259 | 1.257 |

| Pyrimidine Compound X - 1 | 1.102 | 1.125 | 1.118 | 1.115 |

| Pyrimidine Compound X - 10 | 0.856 | 0.879 | 0.863 | 0.866 |

| Pyrimidine Compound X - 50 | 0.632 | 0.645 | 0.638 | 0.638 |

| Pyrimidine Compound X - 100 | 0.411 | 0.423 | 0.417 | 0.417 |

| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 |

Table 2: Calculation of Percent Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

| Compound Concentration (µM) | Average OD | Corrected OD (Average OD - Blank OD) | % Cell Viability |

| 0 (Untreated Control) | 1.270 | 1.217 | 100.0% |

| Pyrimidine Compound X - 1 | 1.115 | 1.062 | 87.3% |

| Pyrimidine Compound X - 10 | 0.866 | 0.813 | 66.8% |

| Pyrimidine Compound X - 50 | 0.638 | 0.585 | 48.1% |

| Pyrimidine Compound X - 100 | 0.417 | 0.364 | 29.9% |

Table 3: Summary of IC₅₀ Values for Different Pyrimidine Compounds

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Pyrimidine Compound X | MDA-MB-231 | 48 | 45.7 |

| Pyrimidine Compound Y | MDA-MB-231 | 48 | 6.0 ± 1.3[8] |

| Pyrimidine Compound Z | HT-29 | 72 | 2.243 ± 0.217[9] |

Visualizations

Caption: Experimental workflow for the MTT assay.

Caption: Mechanism of the MTT assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. opentrons.com [opentrons.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

Application Notes and Protocols: 4-(2-Pyrimidinyloxy)aniline Scaffold in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Pyrimidinyloxy)aniline scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives of this parent molecule have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest, highlighting their potential as therapeutic candidates. This document provides a summary of the in vitro efficacy of various this compound derivatives, detailed protocols for key biological assays, and visualizations of the putative signaling pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Substitution | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 4c | 4-Cl | MCF-7 | Breast Cancer | 10.6 ± 1.01 | |

| 4d | 4-NO2 | MCF-7 | Breast Cancer | 11.71 ± 1.02 | |

| 4e | 4-OCH3 | MCF-7 | Breast Cancer | 9.12 ± 0.45 | |

| LoVo | Colorectal Carcinoma | 10.91 ± 1.20 | |||

| 4f | 2,5-diCl | MCF-7 | Breast Cancer | 11.47 ± 1.05 | |

| 4g | Not Specified | PA-1 | Ovarian Cancer | 14.85 ± 0.97 | |

| LoVo | Colorectal Carcinoma | 13.78 ± 1.01 | |||

| 4i | Not Specified | HeLa | Cervical Cancer | 11.25 ± 0.51 | |

| 4j | 3,4-diCH3 | PA-1 | Ovarian Cancer | 12.39 ± 4.25 | |

| LoVo | Colorectal Carcinoma | 11.47 ± 0.51 |

Experimental Protocols

Detailed methodologies for the evaluation of this compound derivatives in cancer cell line studies are provided below.

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to assess the effect of the test compounds on cancer cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, PA-1, LoVo)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][2]

-